molecular formula C18H24N2O3 B2672920 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide CAS No. 851406-26-3

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2672920
CAS No.: 851406-26-3
M. Wt: 316.401
InChI Key: QPRUKECINOFLFK-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide typically involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific conditions. The reaction is often catalyzed by triethylamine and carried out in a solvent such as diphenyl ether . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)11-16(21)19-8-7-13-9-12-5-6-14(23-4)10-15(12)20-17(13)22/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRUKECINOFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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